molecular formula C17H20ClNO3S B2806927 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide CAS No. 960289-06-9

5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide

Cat. No.: B2806927
CAS No.: 960289-06-9
M. Wt: 353.86
InChI Key: PJPKCICWTWFJTK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide is a complex organic compound characterized by its thiophene ring structure, chlorophenyl group, and diethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its interaction with various biological targets is of interest for drug discovery and development.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-2-furoic acid: A related compound with a furan ring instead of thiophene.

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Another thiophene derivative with potential antiviral activity.

Uniqueness: 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-3-21-16(22-4-2)11-19-17(20)15-10-9-14(23-15)12-5-7-13(18)8-6-12/h5-10,16H,3-4,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPKCICWTWFJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 5-chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl) amide (50.15 g, 0.18 mol), 4-chlorophenylboronic acid (29.84 g, 0.18 mol), potassium carbonate (50 g, 0.36 mol), [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium (II) dichloride (4.40 g, 0.006 mol), and EtOH (1000 mL) to a 2 L three-necked round bottom flask equipped with a overhead stirrer, reflux condenser, nitrogen inlet/outlet, addition funnel, and thermocouple. Heat the resulting slurry for 35 min, then add activated carbon (5.8 g) and heat for an additional 30 min. Filter the resulting slurry through glass microfibre filter and rinse solids with EtOH (500 mL). Remove solvent from the filtrate under reduced pressure until 15-20% solvent remains. To this filtrate, add water (1300 mL) and stir the resulting slurry at room temperature for 1 h, then at 0-5° C. for 0.5 h. Filter the slurry, rinse the solids with water (1000 mL), and dry to afford 66 g of crude 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2,2-diethyoxyethyl) amide. Reflux the crude 5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2,2-diethyoxyethyl) amide in heptane (1625 mL) for 1 h, then filter through a glass microfibre filter. Transfer the filtrate to a round bottom flask and remove solvent until 725 mL of solvent remained. Stir the mixture under chilled conditions for 40 minutes. Filter the resulting slurry, rinse with heptane (100 mL), and dry to afford 41 g (64%) as a white solid. 1H NMR (500 MHz, CDCl3): δ 1.25 (t, J=7.0 Hz, 6H), 3.57-3.62 (m, 4H), 3.73-3.79 (m, 2H), 4.62 (t, J=5.5 Hz, 1H), 6.20 (bs, 1H), 7.24 (d, J=4.5 Hz, 1H), 7.38 (d, J=9.0 Hz, 2H), 7.45 (d, J=4.5 Hz, 1H), 7.54 (d, J=9.0 Hz, 2H).
Quantity
50.15 g
Type
reactant
Reaction Step One
Quantity
29.84 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium (II) dichloride
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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